molecular formula C6H11NO3 B13119294 Ethyl oxazolidine-3-carboxylate

Ethyl oxazolidine-3-carboxylate

Cat. No.: B13119294
M. Wt: 145.16 g/mol
InChI Key: YFXFQIFQIMLJAZ-UHFFFAOYSA-N
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Description

Ethyl oxazolidine-3-carboxylate (CAS No. 32158-14-8) is a heterocyclic compound featuring a five-membered oxazolidine ring, which contains both oxygen and nitrogen atoms. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 157.16 g/mol . This compound is widely utilized as a chiral auxiliary in asymmetric synthesis and as a precursor for pharmaceuticals, agrochemicals, and bioactive molecules. Its structural uniqueness arises from the ester group at position 3 and the ethyl substituent, which influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-2-10-6(8)7-3-4-9-5-7/h2-5H2,1H3

InChI Key

YFXFQIFQIMLJAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyloxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazolidine ring . Another method involves the use of magnetic nanocatalysts, which offer an eco-friendly and efficient approach to synthesizing oxazole derivatives .

Industrial Production Methods

Industrial production of ethyloxazolidine-3-carboxylate often involves the use of flow chemistry techniques. These methods allow for the continuous production of the compound under controlled conditions, improving yield and safety . The use of manganese dioxide as a heterogeneous reagent in flow processes has also been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Ethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Reduced oxazolidine derivatives.

    Substitution: Substituted oxazolidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, exert their effects by inhibiting protein synthesis in bacteria. They bind to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is likely to be similar for ethyloxazolidine-3-carboxylate, although specific details may vary.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Oxazolidine Derivatives

tert-Butyl Oxazolidine-3-Carboxylate Derivatives
  • Structure: Replacing the ethyl group with a tert-butyl moiety (e.g., (S)-tert-butyl 2,2-dimethyl-4-[(4-octylphenoxy)methyl]oxazolidine-3-carboxylate) enhances steric bulk, improving enantioselectivity in catalytic reactions .
  • Applications : These derivatives are pivotal in synthesizing complex natural products like Darobactin A, where the tert-butyl group stabilizes intermediates during multi-step reactions .
  • Biological Activity: tert-Butyl variants exhibit enhanced antibacterial and cytotoxic properties compared to ethyl derivatives, as seen in studies on pentadeca-2,4-dienoyl-substituted analogs .
Ethyl 3-Oxooxetane-2-Carboxylate
  • Key Difference : Replaces the oxazolidine ring with a four-membered oxetane ring.
  • Impact : The smaller ring increases strain, making it less stable but more reactive in ring-opening polymerizations .

Pyrrolidine and Pyrrolidinone Derivatives

Ethyl 5-Oxopyrrolidine-3-Carboxylate
  • Structure: Contains a pyrrolidinone (5-membered ring with a ketone) instead of oxazolidine.
  • Reactivity : The absence of an oxygen atom in the ring reduces polarity, altering solubility and hydrogen-bonding capacity .
  • Biological Activity : Demonstrates anti-inflammatory activity, unlike oxazolidine derivatives, which are more associated with antimicrobial effects .
Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate
  • Substituent Effect : The dimethyl group at position 4 increases steric hindrance, reducing enzymatic degradation rates in drug delivery systems .

Smaller Heterocyclic Rings

Aziridine and Azetidine Derivatives
  • Ethyl 2-Ethoxy-3-Ethylaziridine-2-Carboxylate :
    • Structure : Features a three-membered aziridine ring.
    • Reactivity : Higher ring strain leads to rapid nucleophilic ring-opening reactions, useful in polymer chemistry .
  • Ethyl 3-Methoxy-2-Methylazetidine-3-Carboxylate :
    • Structure : Four-membered azetidine ring with methoxy and methyl groups.
    • Applications : Acts as a competitive enzyme inhibitor due to its rigid structure .

Bicyclic and Fused-Ring Systems

Quinuclidine Derivatives
  • Ethyl 3-Oxoquinuclidine-2-Carboxylate: Structure: Bicyclic quinuclidine core with a ketone group. Biological Activity: Exhibits potent antibacterial and cytotoxic effects, outperforming monocyclic oxazolidines in cell-based assays .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl oxazolidine-3-carboxylate Oxazolidine Ethyl ester at C3 Chiral auxiliary, antimicrobial precursor
tert-Butyl oxazolidine derivatives Oxazolidine tert-Butyl, phenoxy groups Antibacterial, cytotoxic
Ethyl 5-oxopyrrolidine-3-carboxylate Pyrrolidinone Ethyl ester at C3 Anti-inflammatory
Ethyl 3-oxooxetane-2-carboxylate Oxetane Ethyl ester at C2 Polymer chemistry applications

Table 2: Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No.
This compound C₆H₁₁NO₃ 157.16 32158-14-8
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 185.22 90609-07-7
(S)-tert-Butyl 2,2-dimethyl-4-[(4-octylphenoxy)methyl]oxazolidine-3-carboxylate C₂₅H₄₃NNaO₄ 444.31 N/A

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